N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxyl group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with 5-isopropyl-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyl and amide functional groups but lacks the sulfonamide group.
N-(2-hydroxyphenyl)-2-propylpentanamide: Similar structure but with different alkyl substituents.
N-(5-chloro-2-hydroxyphenyl)acetamide: Contains a chloro substituent instead of the isopropyl and methyl groups.
Uniqueness
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in various pharmacologically active compounds, making it a valuable target for research and development.
Properties
CAS No. |
1428152-98-0 |
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Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11(2)13-9-8-12(3)16(10-13)21(19,20)17-14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
InChI Key |
SUXRSOLYDQWJAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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